![molecular formula C25H52N5O9PS B6596202 diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate CAS No. 799812-69-4](/img/structure/B6596202.png)
diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate is a useful research compound. Its molecular formula is C25H52N5O9PS and its molecular weight is 629.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aryl Diazonium Salts in Surface Chemistry
Surface Modification and Coupling Agents : Aryl diazonium salts have emerged as a novel class of surface modifiers and coupling agents. They enable the binding of synthetic polymers, biomacromolecules, and nanoparticles to surfaces, contributing significantly to advancements in biosensors, protein arrays, and the development of nanocomposite materials. This technology facilitates polymer grafts directly grown on surfaces and pre-formed in solution, then grafted onto surfaces, including "click" reactions. The applications span across biosensors, protein arrays, and attachment of nanoparticles, highlighting the importance of aryl diazonium coupling agents in adhesion, surface, and materials sciences (Mahouche-Chergui et al., 2011).
Diazonium Compounds in Organic Synthesis
Homologation Reaction of Ketones : Diazonium compounds play a crucial role in the homologation reaction of ketones, a process that affords homologated ketones either in the presence or absence of promoters or catalysts. This review emphasizes the complex regiochemistry of the reaction, the nature of the catalysts, and promoters, and includes recent reports on the enantioselective version of ketone homologation reactions. It forecasts new developments in diazo chemistry as valuable for synthesis (Candeias et al., 2016).
Diazonium Salts for Composite Materials
Robust Composites Design : Research on fillers modified with diazonium salts for use in composites has shown significant enhancements in thermal conductivity, stability, and mechanical properties of the materials. Diazonium-modified fillers, including carbon fillers, cellulose, and silica, among others, have demonstrated vast potential in applications ranging from drug release systems and antistatic coatings to electrode materials and bone tissue engineering scaffolds. This highlights the versatility and potential of diazonium salts in designing composites with improved properties (Sandomierski & Voelkel, 2020).
Propriétés
IUPAC Name |
diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N3O9PS.2H3N/c29-19(17-37-38(33,34)35)16-36-23(31)14-8-6-4-2-1-3-5-7-11-15-26-22(30)13-10-9-12-21-24-20(18-39-21)27-25(32)28-24;;/h19-21,24,29H,1-18H2,(H,26,30)(H2,27,28,32)(H2,33,34,35);2*1H3/t19-,20+,21+,24+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPZQKULUKVAAZ-XYYJLZBASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52N5O9PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

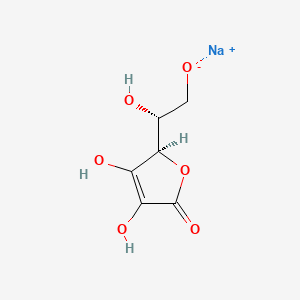
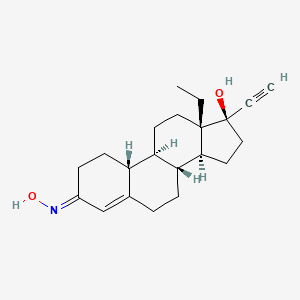

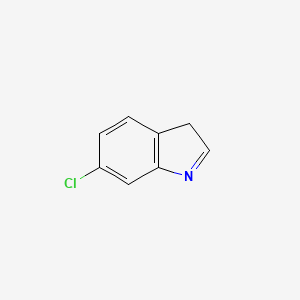
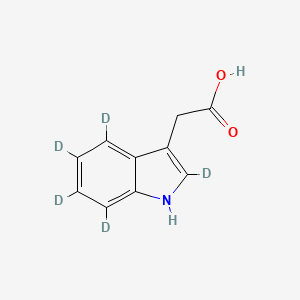


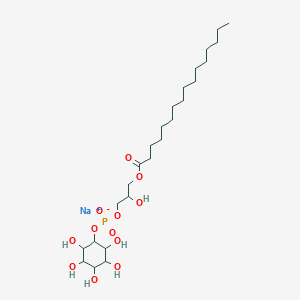
![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)
![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)
![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)

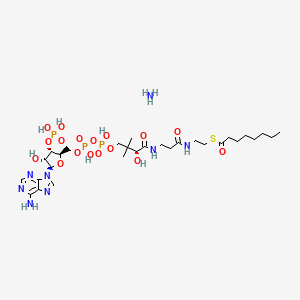
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B6596232.png)